molecular formula C23H25N3O4 B2536492 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920157-95-5

2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2536492
CAS No.: 920157-95-5
M. Wt: 407.47
InChI Key: JENVFZBZTRKTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group and an ethoxybenzamide side chain. The compound’s structure integrates ether and amide linkages, which confer unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and molecular weight of 409.43 g/mol.

Properties

IUPAC Name

2-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-28-18-11-9-17(10-12-18)20-13-14-22(26-25-20)30-16-15-24-23(27)19-7-5-6-8-21(19)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENVFZBZTRKTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This involves the reaction of 4-ethoxyphenylhydrazine with an appropriate diketone under acidic conditions to form the pyridazinyl ring.

    Attachment of the Ethoxyethyl Chain: The pyridazinyl intermediate is then reacted with an ethoxyethyl halide in the presence of a base to introduce the ethoxyethyl chain.

    Formation of the Benzamide Moiety: Finally, the ethoxyethyl-pyridazinyl intermediate is coupled with 2-ethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that derivatives of pyridazine and related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide may also possess similar efficacy.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Related compounds within the same chemical family have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
  • DNA Interaction : Intercalating with DNA to disrupt replication processes.
  • Reactive Oxygen Species Generation : Inducing oxidative stress leading to cell death.

Study on Antimicrobial Efficacy

A study conducted on pyridazine derivatives reported significant antimicrobial activity against various strains of bacteria. The investigation highlighted the importance of specific structural features in enhancing antimicrobial potency. The results suggest that this compound may similarly exhibit effective antimicrobial properties.

Investigation of Cytotoxic Effects

In vitro studies have been performed to evaluate the cytotoxicity of related compounds on cancer cell lines. Assays such as MTT and flow cytometry were employed to assess cell viability and apoptosis rates. The findings indicated that several derivatives induced significant apoptosis, warranting further exploration of this compound in cancer research.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several benzamide and pyridazine derivatives, as outlined below:

Table 1: Key Structural Analogues and Modifications
Compound Name/ID Core Structure Substituents on Benzamide Pyridazine/Phenyl Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound Benzamide 2-Ethoxy 6-(4-Ethoxyphenyl) 409.43 Reference
G870-0216 Benzamide 2-Fluoro 6-(4-Methoxyphenyl) 375.38 Fluoro (electron-withdrawing) vs. ethoxy; methoxy vs. ethoxy on phenyl
I-6230 Ethyl Benzoate Ethyl ester 4-(Pyridazin-3-yl)phenethyl 363.41 Ester core vs. amide; pyridazine without ethoxy
N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-Pyridazinyl]Amino}Ethyl)-4-Ethoxybenzamide Benzamide 4-Ethoxy 6-(3,5-Dimethylpyrazole) 380.44 Pyrazole substituent vs. ethoxyphenyl; aminoethyl linkage
Key Observations:
  • Electron Effects : The 2-ethoxy group in the target compound (electron-donating) contrasts with the 2-fluoro substituent in G870-0216 (electron-withdrawing), which may alter binding affinity or metabolic stability.
  • Core Modifications : Replacement of the benzamide with an ethyl benzoate (I-6230) introduces hydrolytic instability, as esters are more prone to enzymatic cleavage than amides .
Key Insights:
  • Antioxidant vs. Enzyme Inhibition: The hydroxyl-rich analogue THHEB demonstrates strong radical scavenging, while ethoxy/methoxy substituents (as in the target compound and G870-0216) likely shift activity toward non-antioxidant pathways.
  • Cholinesterase Inhibition : Compound 19a , with a tetrahydroacridine moiety, highlights how bulky substituents (e.g., ethoxyphenyl in the target) can be tailored for enzyme inhibition.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The target compound’s ethoxy groups increase logP compared to G870-0216 (methoxy) but reduce it relative to pyrazole-containing analogues .

Biological Activity

2-Ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, with the CAS number 920157-95-5, is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O4, with a molecular weight of 407.5 g/mol. The compound features a pyridazine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
CAS Number920157-95-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The specific interactions and the resulting biological effects are still under investigation, but preliminary studies suggest that it may modulate pathways related to cancer proliferation and inflammation.

  • Enzyme Inhibition : Some derivatives of benzamide compounds have shown the ability to inhibit specific kinases involved in cancer progression. This could imply a similar potential for this compound.
  • Receptor Modulation : The compound may also act as a modulator for neurotransmitter receptors, impacting pathways associated with neuroprotection or neurodegeneration.

Biological Activity Studies

Recent studies have explored the biological effects of similar benzamide derivatives, providing insights into the potential effects of this compound.

Case Study: Inhibition of RET Kinase

A related study highlighted the effectiveness of benzamide derivatives as RET kinase inhibitors, which are relevant in cancer therapy. The compounds exhibited moderate to high potency in ELISA-based kinase assays, suggesting that similar structural motifs may confer therapeutic benefits against tumors driven by RET mutations .

Efficacy in Cellular Models

In vitro studies on related compounds have demonstrated their capacity to induce apoptosis in cancer cell lines and inhibit cell proliferation. For instance, modifications in the benzamide structure have been linked to enhanced cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at various positions on the benzamide ring or the ethoxy group can significantly alter their pharmacological profiles.

ModificationEffect on Activity
Ethoxy SubstitutionEnhances lipophilicity
Pyridazine Ring AlterationAffects receptor binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.